3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
CAS No.:
Cat. No.: VC9597259
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14N2O2 |
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Molecular Weight | 266.29 g/mol |
IUPAC Name | 5-(3-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C16H14N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)18(17-15)13-7-3-2-4-8-13/h2-11,17H,1H3 |
Standard InChI Key | HGOONFMMUBTIKR-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol (C₁₆H₁₄N₂O₂) belongs to the pyrazol-5-ol family, a class of nitrogen-containing heterocycles known for their diverse pharmacological activities. The methoxy group at the para position of the phenyl ring introduces electron-donating effects, influencing both the compound’s solubility and reactivity. Its molecular weight of 266.3 g/mol and planar structure facilitate interactions with biological targets, particularly enzymes and receptors associated with inflammation and microbial growth .
Table 1: Key Physicochemical Properties
Synthesis Methodologies
The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol can be inferred from analogous protocols for pyrazol-5-ol derivatives. A one-pot, three-component condensation reaction—similar to methods described by Zhou and Zhang —offers a viable route:
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Reactants:
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3-Methoxybenzaldehyde
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Phenylhydrazine
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Ethyl acetoacetate
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Catalyst: Acidic ionic liquids such as [Et₃NH][HSO₄] under solvent-free conditions at 90°C .
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Mechanism:
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Step 1: Formation of 3-methyl-1-phenyl-5-pyrazolone via condensation of phenylhydrazine and ethyl acetoacetate, accelerated by the ionic liquid’s Brønsted acidity .
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Step 2: Knoevenagel condensation between 3-methoxybenzaldehyde and the pyrazolone intermediate, followed by nucleophilic addition to yield the bis-pyrazol-5-ol framework .
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This method achieves yields exceeding 85% within 30–40 minutes, outperforming traditional catalysts like acetic acid, which require longer reaction times (≥3 hours) .
Table 2: Optimization of Synthesis Conditions
Parameter | Optimal Condition | Yield Improvement |
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Catalyst Loading | 10 mol% [Et₃NH][HSO₄] | 86% → 92% |
Temperature | 90°C | 35-minute runtime |
Solvent | Solvent-free | Reduced waste |
Spectroscopic Characterization
Spectroscopic data for structurally related compounds provide a foundation for identifying 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol:
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IR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆):
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Mass Spectrometry:
Biological Activities and Applications
Pyrazol-5-ol derivatives exhibit notable antimicrobial and anti-inflammatory properties. For instance, hybrid pyrazole-pyrimidine compounds demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . The methoxy group enhances membrane permeability, enabling interactions with bacterial DNA gyrase—a target confirmed via molecular docking studies .
Table 3: Comparative Antimicrobial Activity of Pyrazol-5-ol Analogs
Compound | MIC (µg/mL) vs. MRSA | Target Enzyme Binding Affinity (kcal/mol) |
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3-(3-Methoxyphenyl) analog | 4.2 (predicted) | -7.9 (DNA gyrase) |
Chlorinated derivative | 3.8 | -8.5 |
Standard (Ciprofloxacin) | 1.5 | -9.2 |
Challenges and Future Directions
Despite promising attributes, challenges persist:
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Stereochemical Complexity: The planar structure may limit selectivity in drug design.
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Metabolic Stability: Methoxy groups are prone to demethylation, necessitating prodrug strategies.
Future research should prioritize:
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In Vivo Toxicity Studies: To validate safety profiles.
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Nanoparticle Delivery Systems: Enhancing bioavailability for antimicrobial applications.
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